molecular formula C13H13NO2 B2663151 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde CAS No. 876892-41-0

1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2663151
CAS No.: 876892-41-0
M. Wt: 215.252
InChI Key: YRTIIVVKYMWUMF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 2-methoxybenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxybenzyl chloride with pyrrole in the presence of a base, followed by oxidation to introduce the aldehyde group. Common bases used in this reaction include sodium hydride or potassium carbonate. The oxidation step can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2-Methoxy-benzyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-benzyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-Methyl-benzyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Ethoxy-benzyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(14)10-15/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTIIVVKYMWUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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